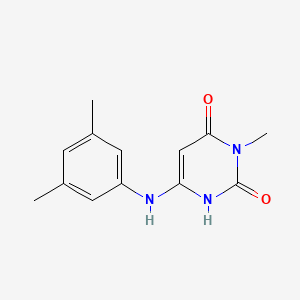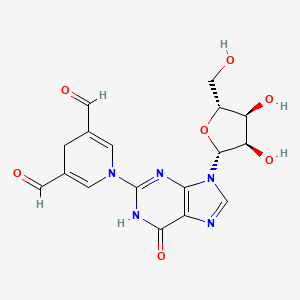
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a trifluoromethyl-substituted phenyl group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate typically involves the reaction of 4-nitrophenol with ethyl(3-(trifluoromethyl)phenyl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphinates with different alkyl or aryl groups.
Scientific Research Applications
4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological activities, including enzyme inhibition and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl ethyl(3-(trifluoromethyl)phenyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .
Similar Compounds:
- 4-Nitrophenyl methyl(3-(trifluoromethyl)phenyl)phosphinate
- 4-Nitrophenyl ethyl(4-(trifluoromethyl)phenyl)phosphinate
- 4-Nitrophenyl ethyl(3-(difluoromethyl)phenyl)phosphinate
Comparison: this compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and stability, making it more suitable for applications requiring robust and durable materials .
Properties
Molecular Formula |
C15H13F3NO4P |
|---|---|
Molecular Weight |
359.24 g/mol |
IUPAC Name |
1-[ethyl-(4-nitrophenoxy)phosphoryl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H13F3NO4P/c1-2-24(22,14-5-3-4-11(10-14)15(16,17)18)23-13-8-6-12(7-9-13)19(20)21/h3-10H,2H2,1H3 |
InChI Key |
XZAQUXOVXWTIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


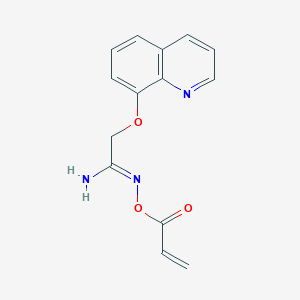
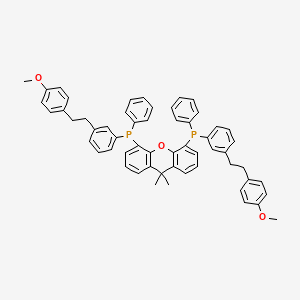


![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
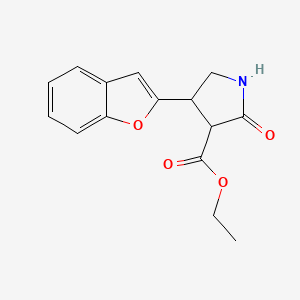
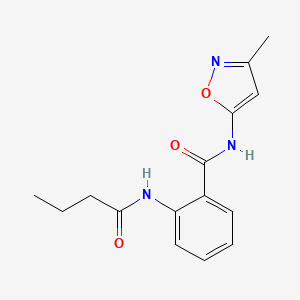

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)
